2-(Benzyloxy)-3-bromocyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(Benzyloxy)-3-bromocyclohepta-2,4,6-trien-1-one is an organic compound characterized by a benzyloxy group attached to a brominated cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of cycloheptatrienone using bromine in the presence of a suitable solvent such as dichloroethane . The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a base such as sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-bromocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoquinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding cycloheptatrienone.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include benzoquinone derivatives, reduced cycloheptatrienones, and various substituted cycloheptatrienones depending on the nucleophile used .
Scientific Research Applications
2-(Benzyloxy)-3-bromocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-bromocyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The benzyloxy group can undergo electrophilic substitution reactions, while the bromine atom can participate in nucleophilic substitution reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects by modifying cellular pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters under neutral conditions.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a reagent in pharmaceutical research.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for synthetic and research purposes .
Properties
CAS No. |
62412-13-9 |
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Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
3-bromo-2-phenylmethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H11BrO2/c15-12-8-4-5-9-13(16)14(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
OFZQUKAJUFORKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=CC2=O)Br |
Origin of Product |
United States |
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